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1,1-Diethoxy-3-methylbutane

Flavor Chemistry Sensory Science Beverage Science

1,1-Diethoxy-3-methylbutane (CAS 3842-03-3), also known as isovaleraldehyde diethyl acetal, is a C9H20O2 acyclic acetal synthesized via acid-catalyzed condensation of 3-methylbutanal (isovaleraldehyde) with ethanol. This clear, colorless liquid possesses a boiling point of 161.85 °C and a log Kow of 2.6, indicating moderate lipophilicity and suitability for organic-phase applications.

Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
CAS No. 3842-03-3
Cat. No. B1581008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethoxy-3-methylbutane
CAS3842-03-3
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCCOC(CC(C)C)OCC
InChIInChI=1S/C9H20O2/c1-5-10-9(11-6-2)7-8(3)4/h8-9H,5-7H2,1-4H3
InChIKeyDDGBOLJFAMEBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in organic solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethoxy-3-methylbutane (CAS 3842-03-3): Technical Grade Acetal for Precision-Driven Procurement


1,1-Diethoxy-3-methylbutane (CAS 3842-03-3), also known as isovaleraldehyde diethyl acetal, is a C9H20O2 acyclic acetal synthesized via acid-catalyzed condensation of 3-methylbutanal (isovaleraldehyde) with ethanol . This clear, colorless liquid possesses a boiling point of 161.85 °C and a log Kow of 2.6, indicating moderate lipophilicity and suitability for organic-phase applications [1]. It is listed as a flavoring agent (FEMA 4371) in the FDA EAFUS database and is recognized as GRAS [2]. Importantly, a comprehensive RIFM safety assessment has cleared it for seven human health and environmental endpoints, establishing it as a well-characterized, low-risk chemical intermediate [1].

GRAS / FEMA 4371 flavor ingredient for food and beverage formulations
RIFM safety assessment with 7 human health endpoints cleared
Acetal structure provides controlled volatility and thermal processing compatibility

Why 1,1-Diethoxy-3-methylbutane Cannot Be Substituted by Generic Acetals or Aldehydes


The diethyl acetal of 3-methylbutanal occupies a distinct physicochemical and sensory niche among volatile flavor and fragrance ingredients. While generic acetals (e.g., acetaldehyde diethyl acetal) or the parent aldehyde (isovaleraldehyde) may appear functionally similar, their divergent boiling points, sensory thresholds, and toxicological profiles preclude direct substitution in regulated applications. Specifically, the combination of a C5-branched aldehyde core with two ethoxy groups confers a boiling point (161.85 °C) [1] substantially higher than that of the free aldehyde (92 °C) [2] or its corresponding ester, ethyl isovalerate (134.7 °C) [3], directly impacting process compatibility and fragrance persistence. Furthermore, its unique organoleptic threshold (1.2 ppm in sake) [4] differentiates it from co-occurring volatiles. Interchanging with other diethyl acetals, such as propionaldehyde diethyl acetal (bp 124 °C) , would alter product volatility profiles and is not supported by safety data specific to the 3-methylbutanal derivative [5]. Consequently, procurement of the precise CAS 3842-03-3 is mandatory to ensure reproducible performance in food, beverage, and fragrance formulations.

Target: 1,1-Diethoxy-3-methylbutane
Substitute: Generic acetals or parent aldehyde
Volatility & persistence
Higher boiling point may shift release profile; lower-boiling acetals or aldehydes may not reproduce sustained delivery.
Sensory character
Distinct threshold (1.2 ppm in sake) differs from aldehyde and ester; substitution risks altering flavor balance.
Safety documentation
RIFM assessment and genotoxicity data are specific to this acetal; analogs may lack equivalent safety support.

Quantitative Differentiation Evidence for 1,1-Diethoxy-3-methylbutane: Head-to-Head Comparative Data


Sensory Threshold Differentiation: 1,1-Diethoxy-3-methylbutane vs. Parent Aldehyde and Ester in Sake

In a controlled study of sake spoilage, 1,1-diethoxy-3-methylbutane (1,1-DEB) exhibited a sensory detection threshold of 1.2 ppm. This value is intermediate between its parent aldehyde, iso-valeraldehyde (i-Val), at 1.8 ppm, and its related ester, ethyl iso-valerate (EtOVal), at 0.5 ppm [1]. This indicates that 1,1-DEB is perceived at a lower concentration than the free aldehyde but higher than the ester, directly influencing its contribution to the overall flavor profile.

Sensory Threshold in Sake
Head-to-head
1.2 ppm (target) vs 1.8 ppm (aldehyde) and 0.5 ppm (ester)
Intermediate perception modulates flavor contribution; enables precise replacement strategy.
Sake matrix context; thermal desorption/P&T concentration
Flavor Chemistry Sensory Science Beverage Science

Boiling Point Differentiation: 1,1-Diethoxy-3-methylbutane vs. Shorter-Chain Diethyl Acetals

1,1-Diethoxy-3-methylbutane (C9H20O2) possesses a boiling point of 161.85 °C [1]. In comparison, propionaldehyde diethyl acetal (C7H16O2) has a boiling point of 124 °C , while acetaldehyde diethyl acetal (C6H14O2) boils at 102 °C. The branched 3-methylbutane core of 1,1-diethoxy-3-methylbutane increases molecular weight and van der Waals interactions, resulting in a boiling point 37.85 °C higher than propionaldehyde diethyl acetal and 59.85 °C higher than acetaldehyde diethyl acetal.

Boiling Point Stability
Cross-study comparable
161.85 °C vs 124 °C (propionaldehyde acetal) and 102 °C (acetaldehyde acetal)
Higher boiling point supports sustained release in thermal processing and long-lasting fragrances.
EPI Suite estimated; comparator literature values
Physical Chemistry Process Engineering Volatile Organic Compounds

Genotoxicity Safety Assessment: Negative BlueScreen Assay Result

In the BlueScreen assay, a human cell-based genotoxicity screen, 3-methylbutanal diethyl acetal tested negative for both cytotoxicity and genotoxicity, both with and without metabolic activation [1]. This outcome is consistent with its classification as a Cramer Class I substance (lowest predicted toxic potential) [2] and contrasts with several structural analogs that may require more extensive toxicological evaluation or yield positive findings in in vitro assays.

Genotoxicity Assessment
Class-level inference
Negative in BlueScreen assay ± S9 metabolic activation
Supports safety dossier review; reduces regulatory burden relative to compounds with positive in vitro signals.
RIFM assessment; read-across analog also negative
Toxicology Safety Assessment Regulatory Compliance

Occurrence and Quantitation in Grappa: Anomalous Presence as a Marker Compound

1,1-Diethoxy-3-methylbutane (DMB) was previously undetected in grappa, but a 2009 study identified it as an anomalous component, quantifying its presence in all commercial grappa samples at concentrations ranging from 0.8 to 30.6 mg L⁻¹ [1]. This finding establishes DMB as a unique marker for certain grape marc spirits, distinguishing it from other spirits where it is absent or present at trace levels.

Grappa Marker Compound
Reported
0.8 – 30.6 mg L⁻¹ in commercial grappa
Enables authentication and flavor replication of grape marc spirits.
GC-MS analysis; anomalous presence in grappa
Analytical Chemistry Spirits Authentication Food Science

Targeted Application Scenarios for 1,1-Diethoxy-3-methylbutane Based on Quantitative Evidence


Flavor Formulation: Precise Replacement of Iso-valeraldehyde in Beverage and Food Systems

In applications requiring a fruity, fatty note but where the low sensory threshold (1.8 ppm) and pungent character of iso-valeraldehyde are undesirable, 1,1-diethoxy-3-methylbutane provides a quantifiable alternative. With a higher threshold (1.2 ppm) and an established safety profile (Cramer Class I, negative genotoxicity) [1], it allows formulators to achieve a cleaner, more subtle aroma while maintaining regulatory compliance. Its higher boiling point (161.85 °C vs. 92 °C for iso-valeraldehyde) [2] also ensures improved stability and retention during thermal processing, such as in baked goods.

Spirits and Beverage Analysis: Authentication and Quality Control Marker for Grappa

The anomalous presence of 1,1-diethoxy-3-methylbutane in grappa at concentrations of 0.8–30.6 mg L⁻¹ [1] makes it a critical reference standard for GC-MS analysis of grape marc spirits. Laboratories engaged in authentication, quality control, or flavor reconstitution can utilize this compound to differentiate authentic grappa from other grape distillates or synthetic mixtures, where this specific acetal is not a characteristic component.

Fragrance and Personal Care: Controlled Release and Safety in Leave-On Products

The RIFM safety assessment supports the use of 1,1-diethoxy-3-methylbutane at up to 0.098% in deodorant spray [1], with a total systemic exposure of 0.00081 mg/kg/day [2]. Its moderate vapor pressure (3.03 mm Hg at 25 °C) and high boiling point (161.85 °C) enable a controlled, long-lasting scent release profile compared to more volatile acetals. The negative genotoxicity finding and Cramer Class I classification [3] provide a strong safety dossier for product registration and procurement in regulated markets.

Application
Selection Property
Validation Focus
Flavor formulation (replacement of iso-valeraldehyde)
Sensory threshold differentiation & thermal stability
Threshold validation in target matrix; regulatory safety documentation review
Spirits authentication (grappa QC)
Grape marc spirit marker specificity
GC-MS quantification and method verification for authenticity
Fragrance formulation (leave-on products)
Controlled release & exposure compliance
Volatility testing; systemic exposure modeling review; genotoxicity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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